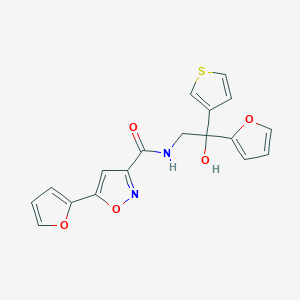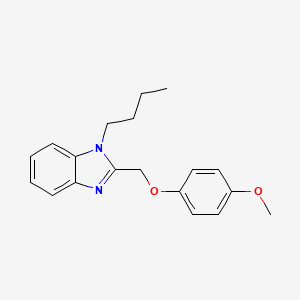
1-Butyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMB is a benzimidazole derivative that has been synthesized and studied for its potential therapeutic applications. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. BMB is a small molecule that can easily penetrate cell membranes, making it a potential drug candidate for various diseases.
作用机制
BMB exerts its biological effects through various mechanisms. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. BMB has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BMB has been found to inhibit the replication of viruses and bacteria by interfering with their DNA replication and protein synthesis.
Biochemical and physiological effects:
BMB has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. BMB has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, BMB has been found to inhibit the replication of viruses and bacteria.
实验室实验的优点和局限性
BMB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential drug candidate for various diseases. BMB has also been found to have low toxicity and high selectivity for cancer cells. However, BMB has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BMB has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for BMB research. One direction is to optimize the synthesis method to improve the yield and purity of BMB. Another direction is to study the pharmacokinetics and pharmacodynamics of BMB in vivo to determine its efficacy and safety. Additionally, BMB can be further studied for its potential therapeutic applications, such as in the treatment of inflammatory diseases, cancer, and viral and bacterial infections.
In conclusion, BMB is a benzimidazole derivative that has shown promising results in various scientific research studies. It has anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects and exerts its effects through various mechanisms. BMB has several advantages for lab experiments but also has some limitations. There are several future directions for BMB research, including optimizing the synthesis method and studying its pharmacokinetics and pharmacodynamics in vivo.
合成方法
BMB can be synthesized using a multi-step process. The first step involves the synthesis of 4-methoxyphenol, which is then used to synthesize 4-methoxybenzyl alcohol. The next step involves the synthesis of 1-butyl-1H-benzoimidazole, which is then reacted with 4-methoxybenzyl chloride to yield BMB. The synthesis of BMB has been optimized to yield high purity and high yield.
科学研究应用
BMB has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BMB has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, BMB has been found to have anti-viral and anti-bacterial effects by inhibiting the replication of viruses and bacteria.
属性
IUPAC Name |
1-butyl-2-[(4-methoxyphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-13-21-18-8-6-5-7-17(18)20-19(21)14-23-16-11-9-15(22-2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCNKGBOSBRTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

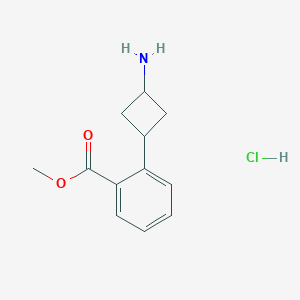
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2853324.png)
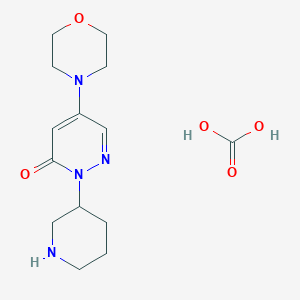
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2853326.png)
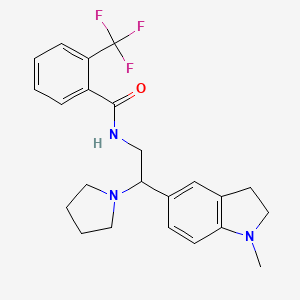
![diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2853328.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2853330.png)
![N-cyclohexyl-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2853331.png)
![5-chloro-2-(methylsulfanyl)-N-{[3-(phenylcarbamoyl)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2853332.png)
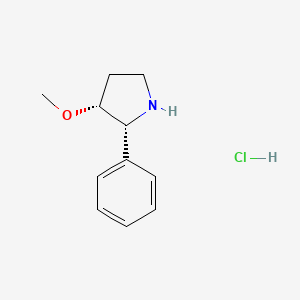
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2853336.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)
